
2-(3-Chloro-4-formylphenoxy)acetic acid
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Overview
Description
2-(3-Chloro-4-formylphenoxy)acetic acid is a substituted phenylacetic acid derivative featuring a chloro group at the 3-position, a formyl group at the 4-position, and an acetic acid moiety linked via an ether bond. This compound’s structure combines electron-withdrawing substituents (Cl and CHO) with a carboxylic acid functional group, rendering it reactive in nucleophilic and electrophilic reactions.
The formyl group enhances its utility as a precursor in condensation reactions (e.g., Schiff base formation), while the chloro group influences electronic properties and steric interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-formylphenoxy)acetic acid typically involves the reaction of 3-chloro-4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(3-Chloro-4-hydroxymethylphenoxy)acetic acid.
Substitution: 2-(3-Amino-4-formylphenoxy)acetic acid.
Scientific Research Applications
Chemistry: 2-(3-Chloro-4-formylphenoxy)acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-formylphenoxy)acetic acid and its derivatives involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares key structural features and electronic effects of 2-(3-Chloro-4-formylphenoxy)acetic acid with analogs:
Key Observations :
- Electron Effects : The target compound’s Cl and CHO groups create a strongly electron-deficient aromatic ring, increasing the acidity of the acetic acid proton compared to methoxy- or ethoxy-substituted analogs .
- Hydrogen Bonding : Unlike 2-(3-Bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric O–H⋯O dimers , the formyl group in the target compound may participate in additional hydrogen bonding or π-π stacking, altering solubility and crystallinity.
- Steric Considerations: Substituent positions influence reactivity. For example, ortho-substituted Cl (as in 2-(4-Chloro-2-fluorophenoxy)acetic acid) may hinder rotation around the ether bond, affecting conformational flexibility .
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-(3-chloro-4-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7ClO4/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-4H,5H2,(H,12,13) |
InChI Key |
FHXAELMSUQYYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Cl)C=O |
Origin of Product |
United States |
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